molecular formula C16H18N2O3S B2947589 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-30-7

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2947589
CAS RN: 688053-30-7
M. Wt: 318.39
InChI Key: PNOOZHHWBPVFAL-UHFFFAOYSA-N
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Description

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, commonly known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism Of Action

PD153035 works by binding to the ATP-binding site of the 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, thereby preventing the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the advantages of PD153035 is its high potency and selectivity for the 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, which makes it a valuable tool for studying the role of this receptor in cancer biology. However, one limitation is that it is not effective against all types of cancer, and may not be suitable for use in all experimental models.

Future Directions

There are several potential future directions for research on PD153035, including:
1. Development of more potent and selective 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one inhibitors based on the structure of PD153035.
2. Investigation of the role of 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one signaling in other types of cancer, and the potential use of PD153035 in these contexts.
3. Exploration of the use of PD153035 in combination with other chemotherapeutic agents, and the development of new combination therapies for cancer treatment.
4. Investigation of the potential use of PD153035 as a diagnostic tool for 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one-positive cancers.
5. Development of new delivery methods for PD153035, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
In conclusion, PD153035 is a potent and selective inhibitor of the 7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one that has shown promise as an anticancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

Synthesis Methods

PD153035 can be synthesized using a variety of methods, including the reaction of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,3-dihydroxy-1,4-dioxane to form PD153035.

Scientific Research Applications

PD153035 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

7-cycloheptyl-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15-11-7-13-14(21-9-20-13)8-12(11)17-16(22)18(15)10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOOZHHWBPVFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

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